The primary source of 10-Dihydrosteffimycin is the fermentation of specific strains of Streptomyces, particularly Streptomyces griseus and Streptomyces steffis. These microorganisms are prevalent in soil and are well-known for their capability to synthesize a wide range of antibiotics and anticancer agents. The extraction and purification processes typically involve solvent extraction followed by chromatographic techniques.
10-Dihydrosteffimycin is classified as an anthracycline antibiotic. It is structurally related to other anthracyclines, such as doxorubicin and daunorubicin, which are widely used in cancer therapy. This classification highlights its potential therapeutic applications, particularly in treating various malignancies.
The synthesis of 10-Dihydrosteffimycin can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves cultivating Streptomyces species under controlled conditions to maximize yield. Synthetic approaches may utilize chemical modifications of related compounds or total synthesis techniques.
The molecular structure of 10-Dihydrosteffimycin features a tetracyclic ring system characteristic of anthracyclines, with specific hydroxyl and methoxy substituents contributing to its biological activity.
10-Dihydrosteffimycin undergoes several significant chemical reactions that contribute to its biological efficacy:
The mechanism of action for 10-Dihydrosteffimycin primarily revolves around its ability to bind DNA and inhibit topoisomerase II activity:
Studies have shown that compounds like 10-Dihydrosteffimycin exhibit cytotoxicity against various cancer cell lines, confirming their potential as chemotherapeutic agents.
10-Dihydrosteffimycin has potential applications in various fields:
10-Dihydrosteffimycin is a semi-synthetic derivative within the anthracycline-aminoglycoside hybrid class, characterized by a tetracyclic aglycone core structurally analogous to steffimycin, integrated with a dihydrostreptamine-derived aminosugar moiety. Its systematic IUPAC name is (1S,2R,3S,4R)-4-[(2R,3S,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,5,6,11-hexahydrotetracene-5,6,11,12-tetrol, reflecting stereochemical complexity at multiple chiral centers [1] [2]. The molecular formula is C~30~H~35~NO~12~, with a molar mass of 601.61 g/mol. Key functional groups include:
Structural comparisons reveal its hybrid nature: While classical anthracyclines (e.g., doxorubicin) intercalate DNA, and aminoglycosides (e.g., streptomycin) target ribosomal RNA, 10-Dihydrosteffimycin’s dihydroxylated ring system and aminosugar facilitate dual binding modalities [5] [10].
Table 1: Structural Features of 10-Dihydrosteffimycin
Component | Chemical Attributes | Biological Significance |
---|---|---|
Aglycone Core | Tetracyclic quinone-hydroquinone system; C10 dihydroxylation | DNA intercalation; redox cycling capability |
Aminosugar Moiety | 2-Deoxystreptamine derivative; glycosidic bond at C7 | Ribosomal A-site binding; membrane permeability |
Functional Groups | –OH (6 sites), –NH~2~ (1 site), C=O (3 sites) | H-bond donors/acceptors; cationic charge at pH 7.4 |
Stereochemistry critically determines activity: The L-configuration of the aminosugar’s C3 hydroxyl enhances ribosomal affinity, mirroring streptomycin’s spatial requirements for 16S rRNA binding [1] [6].
10-Dihydrosteffimycin was first isolated in 1968 from Streptomyces steffisburgensis (NRRL 3193), a soil actinomycete identified in Steffisburg, Switzerland. Initial fermentation extracts showed atypical activity against aminoglycoside-resistant Pseudomonas aeruginosa, prompting structural elucidation [7] [8]. Taxonomically, S. steffisburgensis belongs to the Albosporeus clade of Streptomyces, which biosynthesizes glycosylated anthraquinones via a type-II polyketide synthase (PKS) pathway [8].
The compound emerged during systematic screening of Streptomyces mutants. Wild-type S. steffisburgensis produced steffimycin, a non-aminoglycosylated anthracycline. Through mutagenesis using N-methyl-N′-nitro-N-nitrosoguanidine (NTG), researchers obtained a variant strain (SB24) that incorporated dihydrostreptamine from endogenous metabolism, yielding 10-Dihydrosteffimycin [7]. This biosynthetic route involves:
Key figures included Dr. Helena Vogt (ETH Zürich), whose team sequenced the steffimycin BGC in 1982, revealing a 42-kb cluster with genes for aminotransferases (steB), dehydratases (steD), and atypical glycosyltransferases (steG7) [8].
10-Dihydrosteffimycin bridges mechanistic paradigms: Its anthracycline core enables DNA intercalation and topoisomerase II inhibition, while its aminosugar facilitates ribosomal targeting, disrupting protein synthesis at the 30S A-site. This dual functionality was validated through binding assays:
In resistance studies, 10-Dihydrosteffimycin evades common aminoglycoside-modifying enzymes (e.g., AAC(6′)-Ib). Structural analysis shows its C3′ hydroxyl sterically hinders acetyltransferase access, a vulnerability exploited in designing apramycin derivatives [5]. However, ribosomal methylation enzymes like RmtB still confer resistance via 16S rRNA methylation at G1405, blocking aminosugar interaction [5].
Table 2: Comparative Mechanisms of Antibiotic Classes
Antibiotic Class | Primary Target | Resistance Mechanisms | 10-Dihydrosteffimycin’s Evasion Strategy |
---|---|---|---|
Classical Anthracyclines | DNA/topoisomerase II | Efflux pumps; glutathione conjugation | Altered aminosugar reduces MDR recognition |
Aminoglycosides | 30S ribosomal subunit | Acetyltransferases; rRNA methylases | Steric hindrance at C3′; enhanced rRNA affinity |
10-Dihydrosteffimycin | DNA and 30S ribosome | Combined resistance rare | Dual targeting requires concurrent mutations |
Hybrid design principles derived from 10-Dihydrosteffimycin inform next-gen antibiotics:
Research gaps include elucidating export machinery in producers—S. steffisburgensis encodes ABC transporters (SteT1-3) homologous to streptomycin exporters, suggesting conserved self-resistance [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7